![molecular formula C23H45BrO2 B14587367 2-[(18-Bromooctadecyl)oxy]oxane CAS No. 61285-21-0](/img/structure/B14587367.png)
2-[(18-Bromooctadecyl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(18-Bromooctadecyl)oxy]oxane is an organic compound that features a brominated long-chain alkyl group attached to an oxane ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both a brominated alkyl chain and an oxane ring. These properties make it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(18-Bromooctadecyl)oxy]oxane typically involves the reaction of 18-bromooctadecanol with oxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(18-Bromooctadecyl)oxy]oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like DMSO or THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of various substituted oxane derivatives.
Oxidation: Formation of hydroxyl or carbonyl-functionalized oxane derivatives.
Reduction: Formation of octadecyl oxane.
Applications De Recherche Scientifique
2-[(18-Bromooctadecyl)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in modifying biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 2-[(18-Bromooctadecyl)oxy]oxane involves its interaction with various molecular targets. The brominated alkyl chain can insert into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes. Additionally, the oxane ring can participate in hydrogen bonding and other interactions with biological molecules, further enhancing its functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(8-Bromooctyl)oxy]oxane
- 2-[(10-Bromodecyl)oxy]oxane
- 2-[(12-Bromododecyl)oxy]oxane
Uniqueness
2-[(18-Bromooctadecyl)oxy]oxane is unique due to its longer alkyl chain compared to similar compounds. This longer chain enhances its hydrophobic interactions and makes it more effective in applications requiring strong amphiphilic properties. Additionally, the presence of the bromine atom provides a reactive site for further chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
61285-21-0 |
|---|---|
Formule moléculaire |
C23H45BrO2 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-(18-bromooctadecoxy)oxane |
InChI |
InChI=1S/C23H45BrO2/c24-20-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-21-25-23-19-15-18-22-26-23/h23H,1-22H2 |
Clé InChI |
XSRJUMDVBZDBDV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


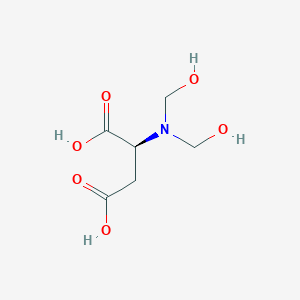
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)


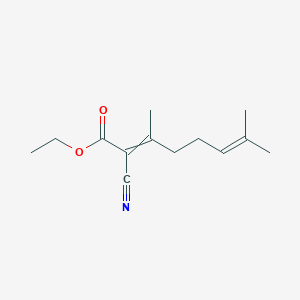
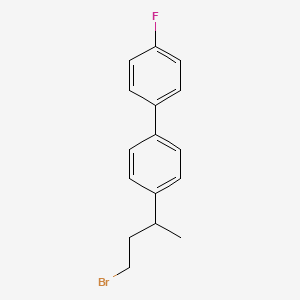

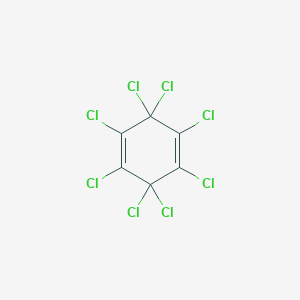
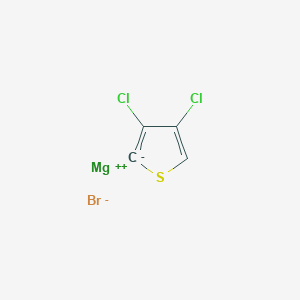
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
